molecular formula C22H18ClN3O2 B3568389 2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide

2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide

Cat. No.: B3568389
M. Wt: 391.8 g/mol
InChI Key: WQLMCEDOSCJZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzoxazole derivative and has been found to possess several interesting properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide is not fully understood. However, it has been proposed that this compound may act as an inhibitor of certain enzymes or receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide in lab experiments include its high potency and selectivity, as well as its ability to target specific enzymes or receptors. However, one limitation of this compound is that it can be difficult to synthesize and purify, which may limit its availability for use in research.

Future Directions

There are several potential future directions for research on 2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases and disorders.

Scientific Research Applications

2-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess several interesting properties that make it a valuable tool for studying various biochemical and physiological processes.

Properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-26(2)16-10-7-14(8-11-16)22-25-19-13-15(9-12-20(19)28-22)24-21(27)17-5-3-4-6-18(17)23/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLMCEDOSCJZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.